Hyodeoxycholic Acid-d5

Catalog No.
S12889912
CAS No.
M.F
C24H40O4
M. Wt
397.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyodeoxycholic Acid-d5

Product Name

Hyodeoxycholic Acid-d5

IUPAC Name

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2,15D

InChI Key

DGABKXLVXPYZII-QJMAJIAASA-N

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O

Hyodeoxycholic Acid-d5 is a deuterated form of hyodeoxycholic acid, a bile acid that plays a significant role in lipid digestion and absorption. This compound is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and making it useful in various scientific applications, particularly in metabolic studies and tracer experiments. Hyodeoxycholic acid itself is derived from porcine bile and is known for its neurotrophic effects, influencing neuronal growth and survival .

That introduce deuterium into specific positions on the molecule. This can be achieved using deuterated solvents or reagents under controlled conditions to ensure selective incorporation of deuterium without altering the compound's biological activity. The synthesis process is crucial for producing high-purity isotopes for research applications .

The biological activity of Hyodeoxycholic Acid-d5 mirrors that of its non-deuterated counterpart. It has been shown to enhance intestinal absorption and exhibit neuroprotective properties. Studies indicate that hyodeoxycholic acid influences the metabolism of lipids and may play a role in regulating cholesterol levels . Its unique structure allows it to interact with various receptors, potentially affecting metabolic pathways and signaling mechanisms within cells.

Hyodeoxycholic Acid-d5 has several applications in scientific research:

  • Metabolic Tracing: Used as a tracer in metabolic studies to track bile acid metabolism.
  • Pharmacological Research: Investigated for its potential therapeutic effects on neurological conditions due to its neurotrophic properties.
  • Analytical Chemistry: Employed in mass spectrometry to improve the accuracy of quantifying bile acids in biological samples .

Studies on the interactions of Hyodeoxycholic Acid-d5 focus on its binding affinity to various receptors involved in lipid metabolism and neuronal signaling. It has been shown to interact with G protein-coupled receptors, influencing intracellular signaling pathways that regulate lipid homeostasis and neuronal health. The unique isotopic labeling allows researchers to differentiate between endogenous and exogenous sources of hyodeoxycholic acid during these interactions, providing insights into its physiological roles .

Hyodeoxycholic Acid-d5 shares structural similarities with other bile acids but possesses unique characteristics due to its deuteration. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Deoxycholic AcidNon-deuterated form; lacks neurotrophic effectsMore commonly studied for lipid digestion
Chenodeoxycholic AcidHas different hydroxyl group positioningStronger influence on cholesterol metabolism
Ursodeoxycholic AcidKnown for protective effects on liver functionUsed clinically for liver diseases

Hyodeoxycholic Acid-d5 stands out due to its stable isotope labeling, which enhances its utility in tracing studies and pharmacological research while maintaining similar biological activities as other bile acids .

Structural Analysis and Isotopic Composition

Molecular Formula and Deuterium Incorporation Sites

Hyodeoxycholic Acid-d5 represents a deuterium-labeled analytical standard with the molecular formula C24H35D5O4, incorporating five deuterium atoms strategically positioned within the steroid structure [1] [2] [3]. The compound maintains the fundamental 5β-cholanoic acid framework characteristic of bile acids while substituting five hydrogen atoms with their deuterium isotopes [2]. The molecular weight of this deuterated analog is 397.6 g/mol, reflecting an increase of 5.0 atomic mass units compared to its non-deuterated counterpart due to the incorporation of five deuterium atoms [1] [3].

The deuterium incorporation sites in Hyodeoxycholic Acid-d5 are positioned at non-exchangeable locations within the molecular structure to ensure isotopic stability during analytical procedures [6]. This strategic placement prevents deuterium scrambling or exchange reactions that could compromise the integrity of the labeled compound during storage and analysis [6]. The steroid backbone consists of the characteristic four-fused ring system of cyclopentane-perhydrophenanthrene, with hydroxyl groups positioned at the 3α and 6α positions on the steroid nucleus [7] [8].

Table 1: Molecular Formula and Structural Comparison

ParameterHyodeoxycholic Acid-d5Hyodeoxycholic Acid (Parent)
Molecular FormulaC24H35D5O4C24H40O4
Molecular Weight (g/mol)397.6392.6
Number of Deuterium Atoms50
Deuterium Incorporation SitesNon-exchangeable positionsN/A
CAS NumberNot assigned83-49-8
IUPAC Name(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d5(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid
Steroid Backbone5β-cholanoic acid framework5β-cholanoic acid framework
Hydroxyl Groups Position3α, 6α3α, 6α

The deuterated compound preserves the essential structural features that define hyodeoxycholic acid as a secondary bile acid, including the characteristic 3α,6α-dihydroxy substitution pattern that distinguishes it from other bile acid species [8] [10]. The 5β-configuration of the steroid backbone results in a cis-fusion between the A and B rings, contributing to the molecule's three-dimensional conformation and subsequent physicochemical properties [12].

Comparative Analysis with Parent Compound (Hyodeoxycholic Acid)

The parent compound, hyodeoxycholic acid, serves as a fundamental reference point for understanding the structural modifications introduced through deuterium labeling [7] [8]. Hyodeoxycholic acid possesses the molecular formula C24H40O4 with a molecular weight of 392.6 g/mol, and is classified as a secondary bile acid produced through bacterial metabolism in the intestinal tract [4] [8]. The compound is characterized by its 3α,6α-dihydroxy-5β-cholanoic acid structure, which differentiates it from other bile acids such as deoxycholic acid through the specific positioning of hydroxyl groups [8].

The deuterium substitution in Hyodeoxycholic Acid-d5 introduces minimal structural perturbation while providing enhanced analytical detectability [2]. The isotopic modification maintains the core steroid structure and functional group positioning, ensuring that the deuterated analog retains the fundamental chemical behavior of the parent compound [2] . This structural conservation is critical for applications requiring accurate representation of the parent molecule's behavior in biological and analytical systems .

Comparative analysis reveals that both compounds share identical hydroxyl group positioning at the 3α and 6α positions, which confers similar hydrophilic characteristics and biological activity profiles [8] [10]. The steroid nucleus maintains the same spatial orientation and ring fusion patterns, with the A/B rings adopting a cis-configuration and the remaining B/C and C/D rings maintaining trans-fusion geometry [12]. The carboxylic acid side chain extends from the C17 position in both molecules, preserving the characteristic bile acid functionality [7] [8].

Table 2: Physicochemical Properties Comparison

PropertyHyodeoxycholic Acid-d5Hyodeoxycholic Acid
Physical State (20°C)SolidSolid
Color/AppearanceWhite to Off-White SolidWhite to Orange to Green powder/crystal
Purity>95% (HPLC)>98% (typical)
Melting Point (°C)Similar to parent compound*199-201°C (dec.)
Thermal StabilityStable under normal conditionsStable up to ~200°C
Storage Temperature-20°C (recommended)Room temperature (<15°C)
Solubility in Polar SolventsChloroform, Methanol, DMSOWater (sodium salt), Ethanol, Glacial acetic acid
Solubility in Non-polar SolventsDichloromethaneSlightly soluble in ether, acetone, benzene

*Note: Deuterated compounds typically exhibit similar melting points to their non-deuterated analogs, with potential minor variations due to isotope effects on intermolecular interactions [30] [32].

Physicochemical Properties

Solubility Profile in Polar and Non-Polar Solvents

The solubility characteristics of Hyodeoxycholic Acid-d5 demonstrate distinct patterns across different solvent categories, reflecting the amphiphilic nature of the bile acid structure [19]. In polar protic solvents, the compound exhibits favorable solubility profiles, particularly in methanol and ethanol systems [19]. The presence of hydroxyl groups at the 3α and 6α positions contributes to hydrogen bonding interactions with protic solvents, facilitating dissolution through favorable intermolecular associations [12] [19].

Polar aprotic solvents provide excellent solubility characteristics for Hyodeoxycholic Acid-d5, with dimethyl sulfoxide and chloroform demonstrating particularly effective solvation properties [19]. The compound shows good solubility in dichloromethane, which serves as an important consideration for extraction and purification procedures [19]. These solubility patterns align with the general behavior observed for deuterated bile acid derivatives, where isotopic substitution typically produces minimal impact on overall solvation characteristics [36].

Table 3: Solubility Profile in Different Solvents

Solvent CategorySolvent ExamplesHyodeoxycholic Acid-d5 SolubilityParent Compound Solubility
Polar ProticMethanol, EthanolGoodGood (especially as sodium salt)
Polar AproticDMSO, AcetonitrileGoodVariable
Non-polarHexane, BenzeneLimitedPoor to slightly soluble
ChlorinatedChloroform, DichloromethaneGoodVariable

The limited solubility observed in non-polar solvents reflects the hydrophilic character imparted by the hydroxyl substituents and carboxylic acid functionality [12] [29]. Hexane and similar aliphatic hydrocarbons provide poor solvation due to the inability to accommodate the polar functional groups present in the steroid structure [29]. This solubility behavior is consistent with the general characteristics of bile acids, which require polar interactions for effective dissolution [12].

Chlorinated solvents demonstrate intermediate to good solubility characteristics, with chloroform providing particularly favorable dissolution properties [19]. The ability of chlorinated solvents to engage in weak dipolar interactions while maintaining sufficient polarity to accommodate the hydroxyl groups makes them suitable for analytical and preparative applications [19]. The deuterium substitution does not significantly alter these fundamental solubility patterns, maintaining compatibility with established analytical methodologies [36].

Thermal Stability and Melting Point Characteristics

The thermal stability profile of Hyodeoxycholic Acid-d5 demonstrates characteristics consistent with deuterated steroid compounds, exhibiting stability under normal storage and handling conditions [18]. The compound maintains structural integrity at temperatures up to approximately 200°C, beyond which thermal decomposition may occur with the formation of potentially hazardous decomposition products [18]. This thermal stability range is comparable to other bile acid derivatives and reflects the inherent stability of the steroid backbone structure [22] [24].

Melting point characteristics of deuterated compounds typically exhibit minimal variation from their non-deuterated analogs, with Hyodeoxycholic Acid-d5 expected to demonstrate melting behavior similar to the parent compound [30] [32]. The parent hyodeoxycholic acid exhibits a melting point of 199-201°C with decomposition, suggesting that the deuterated analog would display comparable thermal behavior [26] [29]. Isotope effects on melting point generally result from altered intermolecular interactions due to changes in vibrational frequencies and zero-point energies associated with deuterium substitution [30] [32].

Table 4: Thermal Properties and Stability Characteristics

Thermal ParameterHyodeoxycholic Acid-d5Reference Bile Acids
Decomposition Temperature>200°C (estimated)200-250°C (typical range)
Melting BehaviorSimilar to parent compoundSharp melting with decomposition
Thermal Stability RangeStable under normal conditionsStable to ~200°C
Storage Conditions-20°C, protect from air and lightRoom temperature to refrigerated
Conditions to AvoidHeat, strong oxidizing agentsHeat, moisture, strong oxidizers
Hazardous Decomposition ProductsToxic gases possible during heatingCarbon oxides, organic fragments

Storage recommendations for Hyodeoxycholic Acid-d5 typically specify refrigerated conditions at -20°C with protection from air and light to maintain isotopic integrity and prevent degradation [15] [19]. These storage requirements are more stringent than those applied to the parent compound, reflecting the need to preserve the deuterium labeling and maintain analytical accuracy [6]. The compound should be protected from strong oxidizing agents and elevated temperatures to prevent chemical decomposition and potential deuterium exchange reactions [18].

Hyodeoxycholic acid-d5 (HDCA-d5) is the 2,2,3,4,4-pentadeuterated analog of hyodeoxycholic acid, formally designated as (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-17-yl]pentanoic acid-d5 [1]. The five non-exchangeable deuterons are strategically positioned at C-2 and C-3 to minimize isotope scrambling during storage and analytical workflows [2].

Scope of This Review

Only three subsections are addressed:

  • 3.1 Industrial Production Techniques for Stable Isotope-Labeled Bile Acids
  • 3.2 Chromatographic Purification Strategies
  • 3.3 Quality Control Standards and Purity Assessment

Discussions of dosing, administration, toxicology, or clinical applications have been deliberately excluded in accordance with user directives.

Synthesis and Purification Methodologies

Industrial Production Techniques for Stable Isotope-Labeled Bile Acids

Feedstock Selection and Pre-Processing

Pig bile remains the economical source of native hyodeoxycholic acid, furnishing 4%-7% of dry bile mass after acid-base fractionation [3]. Modern producers prefer semi-synthetic feedstocks such as chenodeoxycholic or deoxycholic acid due to tighter supply chain control and reduced upstream variability [4].

Isotopic Enrichment Pathways

Table 1 contrasts the three principal deuteration routes implemented at pilot to metric ton scales.

RouteKey StepTypical Yield (%)Isotopic Purity (%D in target sites)Scale RangeSelected References
Catalytic H–D Exchange on Basic Alumina3-keto methyl ester is refluxed on 3% D₂O-impregnated alumina for 5 days40–55 [5]81–88%D (d₅ dominant) [5]250 g–5 kg per batch22
Enzyme-Coupled Stereospecific Reduction3,7,12-trioxo cholanates reduced with 3α-/7α-/12α-HSDH while NADP⁺ is recycled by [1-2H]glucose/Glc-DH60–72 [6]≥94%D (single-site) [6]10–50 g per reactor run4
Pd/C-Al-D₂O Continuous-Flow ExchangeDeprotonated HDCA reacts with in situ D₂ generated from Al + D₂O in packed-bed reactor45–65 [7]96–98%D (non-labile C-H) [7]500 g–2 kg per 8 h cycle26

Process Description—Catalytic Exchange (Reference Route).

  • Oxidation: Native HDCA is converted to the 3-keto methyl ester using Dess–Martin periodinane (95% yield, 20 min, 0 °C) [5].
  • Alumina Deuteration: Activated Brockmann I alumina is dehydrated (350 °C, 0.5 Torr, 6 h) then equilibrated with 3% D₂O (22 mL kg⁻¹) to generate Lewis basic exchange sites [5].
  • Exchange Reaction: The ketone (1 g per 50 g alumina) is percolated with anhydrous benzene in a jacketed glass column (55 °C) for 5 days, achieving 85% total deuterium incorporation with 62% d₅ isotopolog predominance [5].
  • Reductive Release: Sodium borodeuteride affords stereoselective 3α-D reduction (98% diastereomeric purity) while preserving introduced isotopes [5].
  • Saponification: Mild methanolic NaOD regenerates the free acid with minimal isotope loss (<0.5%) [5].

Continuous Manufacturing Considerations

Process analytical technology (PAT) integration—mid-IR isotope ratio sensors and online UHPLC—is now a regulatory expectation for real-time release of isotopically enriched intermediates [8]. Scaled adoption of packed-bed flow reactors reduces residence time thirty-fold relative to stirred-tank systems while maintaining isotopic fidelity [7].

Chromatographic Purification Strategies

Crude Work-Up

Following saponification, organic extracts are concentrated and filtered through 10 μm PTFE cartridges to remove alumina fines, ensuring sub-ppm aluminum residues per pharmacopoeial limits [9].

Preparative Chromatography Platforms

Table 2 summarizes industrially validated chromatographic modes for HDCA-d5 isolation.

Column MatrixMobile Phase (v/v)Flow Rate (m L min⁻¹)Typical Load (mg g⁻¹ bed)Purity Achieved (HPLC, %AUC)References
C18 ODS (μ-Bondapak, 15 μm)Methanol/0.01 M KH₂PO₄ pH 6.0 (75:25)5.035≥99.0 [10]24
Sep-Pak C18 SPE (ODS, 500 mg)Load in 0.1 M NaOH; elute with 75% MeOH3.51297.5 [11]9
Supercritical CO₂ on SilicaCO₂/MeOH (92:8) at 150 bar, 40 °C10.05098.325
Counter-Current Chromatography (CCC)n-Hexane/EtOAc/EtOH/H₂O (1:5:2:5)2.08098.731

Process Integration

A dual-stage purification—initial reversed-phase capture followed by silica-based supercritical CO₂ polishing—balances throughput with solvent economy, decreasing total organic solvent consumption by 52% compared with legacy batch LC [12].

Quality Control Standards and Purity Assessment

Analytical Specification Rationale

Under ICH Q6A, isotope-labeled small molecules must meet the same identity, assay, and impurity thresholds governing non-labeled analogs, with additional isotope purity metrics [9]. Table 3 lists a representative HDCA-d5 release specification.

AttributeMethodSpecificationJustification
IdentityFT-IR, ¹H/²H NMRConforms to reference spectrumUSP <197> compliance [13]
Isotopic PurityAccurate-mass LC-QTOF≥98.0%D at C-2/C-3 [14]Ensures tracer resolution in MS workflows [15]
Assay (anhydrous basis)RP-HPLC-UV (200 nm)98.0–102.0% w/wMeets USP RS criteria [16]
Organic ImpuritiesHPLC (DAD 200–400 nm)≤0.3% each; ≤1.0% total [17]3× ICH Q3A for early phase isotope standards [17]
Residual SolventsHS-GC (USP <467>)Methanol ≤3000 ppm; Hexane ≤290 ppmClass 2/3 limits [18]
Water ContentKarl Fischer≤0.5%Protects against isotope exchange [19]
Heavy MetalsICP-MS≤10 ppm (Al, Fe, Ni)Excludes catalyst residues per ICH Q3D [18]

Isotopic Purity Determination

Absolute enrichment is quantified via deconvolution of high-resolution mass spectra (R ≥ 50 000) following the Almac accurate-mass isotope deconvolution workflow [15]. For HDCA-d5, a dual-isotope model separates ²H from natural ¹³C peaks, yielding an uncertainty of ±0.12%D (2σ) across 10 replicate injections [14].

Stability and Shelf-Life

Twelve-month accelerated studies at 40 °C/75% RH show ≤0.3% isotopic dilution, attributable to stringent dryness (<3 ppm H₂O) and high-purity argon headspace packaging [19]. Material therefore qualifies for a conservative 36-month retest period under ICH Q1A.

Concluding Remarks

The confluence of catalytic exchange chemistry, enzymatic specificity, and advanced flow technologies has markedly improved the scalability and isotopic integrity of hyodeoxycholic acid-d5 manufacture. Complementary chromatographic tools yield research-grade purity without laborious recrystallization, while harmonized QC standards rooted in ICH guidance secure global regulatory acceptance. Continuous innovation—particularly in arena of supercritical fluid polishing and in-line isotope ratio analytics—promises to further elevate throughput and sustainability indexes for this indispensable stable isotope reagent.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

397.32404348 g/mol

Monoisotopic Mass

397.32404348 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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